

EHNA Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	EHNA hydrochloride	
Cat. No.:	B1662658	Get Quote

CAS Number: 58337-38-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (**EHNA hydrochloride**). EHNA is a versatile small molecule inhibitor with significant applications in various fields of biomedical research.

Physicochemical Properties

EHNA hydrochloride is a crystalline solid with well-defined chemical and physical properties. [1][2] It is recognized for its solubility in water, ethanol, and DMSO, facilitating its use in a wide range of experimental settings.



Property	Value	References
Synonyms	NSC 263164, erythro-9-(2- Hydroxy-3-nonyl)adenine hydrochloride	[2][3]
Molecular Formula	C14H23N5O · HCl	[2]
Molecular Weight	313.83 g/mol	[4]
Purity	≥95-98%	[1][2]
Appearance	Crystalline solid	[1][2][5]
Storage	Store at room temperature or -20°C, protected from light.	[1][5]

Solubility Data

EHNA hydrochloride exhibits good solubility in common laboratory solvents. Stock solutions can be prepared and stored for future use, although it is recommended to prepare fresh solutions or use stored solutions within a month.[6]

Solvent	Maximum Concentration	References
Water	100 mM (31.38 mg/mL)	
Ethanol	100 mM (31.38 mg/mL)	
DMSO	100 mM (31.38 mg/mL)	
DMF	30 mg/mL	[2]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[2]

Mechanism of Action: A Dual Inhibitor

EHNA hydrochloride is a potent and reversible dual inhibitor of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[2][3][7] This dual inhibitory action is central to its diverse pharmacological effects.



Adenosine Deaminase (ADA) Inhibition

EHNA is a potent inhibitor of adenosine deaminase, an enzyme responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] By inhibiting ADA, EHNA increases the intracellular and extracellular concentrations of adenosine. [8]

Phosphodiesterase 2 (PDE2) Inhibition

EHNA selectively inhibits the cGMP-stimulated phosphodiesterase (PDE2).[2] PDE2 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE2 leads to an accumulation of these second messengers, thereby modulating various downstream signaling pathways. EHNA is significantly less potent against other PDE isoforms such as PDE1, PDE3, and PDE4.[2]

Potency and Selectivity

The inhibitory potency of **EHNA hydrochloride** varies depending on the target enzyme and the biological system under investigation.

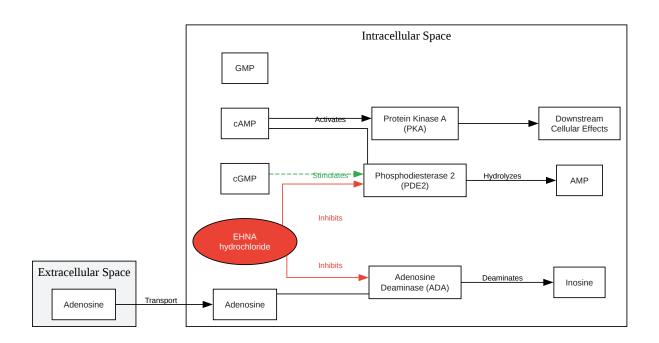


Target	Parameter	Value	Species/Tissue	References
Adenosine Deaminase (ADA)	IC50	1.2 μΜ	Human red blood cells	[2][9]
Adenosine Deaminase (ADA)	Ki	1.6 nM	Not specified	[6]
Phosphodiestera se 2 (PDE2)	IC50	0.8 - 4 μΜ	General	
PDE2 (cGMP- stimulated)	IC50	0.8 μΜ	Human myocardium	[2][7][9]
PDE2 (cGMP- stimulated)	IC50	2 μΜ	Porcine myocardium	[2][7][9]
PDE2	IC50	3.5 μΜ	Rat hepatocyte	[2][9]
PDE2	IC50	5.5 μΜ	Human platelet	[2][9]
PDE1, PDE3, PDE4	IC50	> 100 μM	Not specified	[2]

Signaling Pathways and Cellular Effects

The dual inhibition of ADA and PDE2 by **EHNA hydrochloride** leads to the modulation of several critical signaling pathways.





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Caption: Mechanism of action of **EHNA hydrochloride**.

By inhibiting ADA, EHNA increases adenosine levels, which can then activate adenosine receptors, leading to various cellular responses. The inhibition of PDE2 results in elevated cAMP and cGMP levels, which in turn activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), influencing processes such as cell proliferation, differentiation, and apoptosis.

Experimental Protocols and Applications

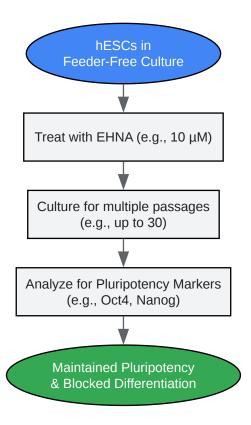
EHNA hydrochloride is a valuable tool in a variety of research applications.

Stem Cell Research



EHNA has been shown to suppress the spontaneous differentiation of human embryonic stem cells (hESCs) and maintain their pluripotency in feeder-free conditions, even in the absence of exogenous cytokines.[5][6][9]

Experimental Workflow: Maintenance of hESC Pluripotency



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Caption: Workflow for maintaining hESC pluripotency with EHNA.

A typical experiment involves culturing hESCs in a feeder-free medium supplemented with EHNA at a concentration of around 10 μ M.[5] The cells are passaged regularly, and the expression of pluripotency markers is monitored over time.

Cancer Research

EHNA has demonstrated anticancer effects in certain cancer models, such as malignant pleural mesothelioma (MPM).[8] It induces apoptosis in MPM cells by increasing intracellular adenosine concentrations.[8]



Experimental Protocol: Induction of Apoptosis in Cancer Cells

- Cell Culture: Culture human MPM cell lines (e.g., NCI-H2052) under standard conditions.
- Treatment: Treat the cells with varying concentrations of EHNA (e.g., 0.01-1 mM) for different time points (e.g., 24-48 hours).[8]
- Apoptosis Assays: Assess apoptosis using methods such as MTT assay for cell viability,
 TUNEL staining for DNA fragmentation, and Western blotting for apoptosis-related proteins.
 [8]
- Adenosine Measurement: Monitor intracellular adenosine concentrations to confirm the mechanism of action.[8]

Cardiovascular and Neuroscience Research

EHNA has been utilized to investigate the roles of adenosine and cyclic nucleotides in cardioprotection and neuroprotection, particularly in the context of ischemia.[2][5] It is also used to study cAMP/cGMP signaling in various cell types.[2][5] In neuroscience, it has been used to study the effects of adenosine on synaptic transmission and the role of RNA editing.[10][11]

In Vivo Applications

EHNA has been used in animal models to study its physiological effects. For instance, it has been shown to suppress tumor growth in mice inoculated with MPM cells.[8] It has also been used to study the pharmacokinetics of other drugs, such as cordycepin, by preventing their degradation by ADA.[12]

This technical guide provides a comprehensive overview of **EHNA hydrochloride**, highlighting its properties, mechanism of action, and diverse research applications. Its dual inhibitory activity makes it a powerful tool for investigating the complex roles of adenosine and cyclic nucleotide signaling in health and disease.

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